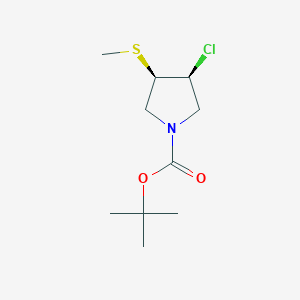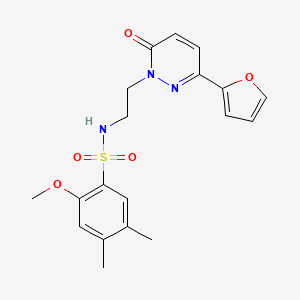
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a furan ring, a pyridazine ring, an ether group, and a sulfonamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridazine is a heterocyclic organic compound with the molecular formula (CH)4N2, containing a six-membered ring with two nitrogen atoms adjacent to each other. The ether group (-O-) and sulfonamide group (-S(=O)2-NH-) are common in many organic compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. For instance, furan rings can be synthesized from 1,4-diketones via Paal-Knorr synthesis . Pyridazine rings can be synthesized from 1,4-diketones and hydrazine. The ether and sulfonamide groups can be introduced via nucleophilic substitution reactions.Scientific Research Applications
Synthetic Transformations and Chemical Properties
- Synthetic transformations of higher terpenoids have explored the creation of pyrrololabdanoids from lambertianic acid, demonstrating the versatility of furan-based compounds in synthesizing new chemical entities with potential biological activities (Chernov et al., 2006).
- Novel furanyl derivatives from the red seaweed Gracilaria opuntia were investigated for pharmacological activities using different in vitro models, highlighting the natural product chemistry and potential therapeutic uses of furanyl compounds (Makkar & Chakraborty, 2018).
- The synthesis and properties of 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides, another class of heterocyclic compounds, emphasize the structural diversity achievable through modifications of nitrogen-containing rings, which could be relevant for designing compounds with similar functionalities (Chernykh et al., 1976).
Biological Applications
- Compounds with furanyl units have shown significant anti-inflammatory and antioxidative effects in various in vitro models, underscoring their potential as lead compounds for developing new therapeutics (Makkar & Chakraborty, 2018).
- The exploration of furanyl derivatives for antimicrobial, antiurease, and antioxidant activities further illustrates the wide-ranging potential of these compounds in medicinal chemistry and drug discovery efforts (Sokmen et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-13-11-17(26-3)18(12-14(13)2)28(24,25)20-8-9-22-19(23)7-6-15(21-22)16-5-4-10-27-16/h4-7,10-12,20H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZKCHLEQTXQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)


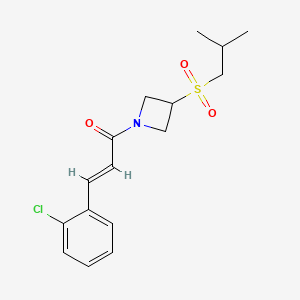

![N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2528540.png)
![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)
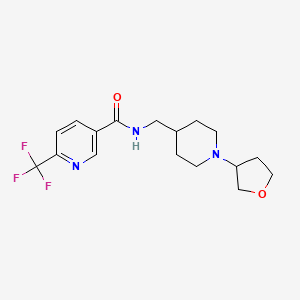
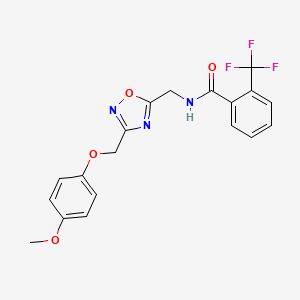
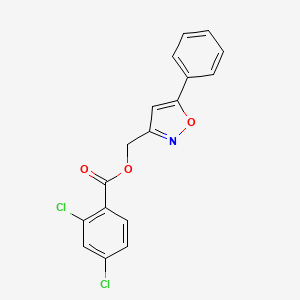


![{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)
